6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines elements of piperazine, pyrido, and furo-pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperazine ring: This step involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions.
Construction of the pyrido-furo-pyrimidine core: This involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
Coupling of the intermediate compounds: The final step involves coupling the piperazine derivative with the pyrido-furo-pyrimidine core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzyl)piperazine: A simpler compound with similar structural elements.
7,9-Dimethylpyrido[3’,2’4,5]furo[3,2-d]pyrimidine: A core structure without the piperazine moiety.
4-Chlorobenzyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-[4-(4-Chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
921152-99-0 |
---|---|
Molecular Formula |
C22H22ClN5O |
Molecular Weight |
407.9g/mol |
IUPAC Name |
6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C22H22ClN5O/c1-14-11-15(2)26-22-18(14)19-20(29-22)21(25-13-24-19)28-9-7-27(8-10-28)12-16-3-5-17(23)6-4-16/h3-6,11,13H,7-10,12H2,1-2H3 |
InChI Key |
RGTWYRKKBWDICL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.